1H and 13C NMR chemical shifts of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine
1H and 13C NMR chemical shifts of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for (4-Bromo-2-methoxy-benzyl)-isopropyl-amine. As a crucial tool in structural elucidation, a thorough understanding of the NMR characteristics of this and related substituted benzylamines is vital for researchers in medicinal chemistry and drug development. This document moves beyond a simple listing of data points to explain the underlying principles governing the spectral features of the molecule, thereby offering a framework for the analysis of analogous compounds.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the unambiguous determination of molecular structure in solution.[1] For drug development professionals, NMR is indispensable for confirming the identity and purity of synthesized compounds, characterizing metabolites, and studying drug-receptor interactions. The chemical shift (δ), spin-spin coupling (J), and integration of signals in an NMR spectrum provide a detailed "fingerprint" of a molecule's electronic and steric environment.[1][2] This guide will dissect the predicted ¹H and ¹³C NMR spectra of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine, grounding the interpretation in the fundamental principles of substituent effects on the benzene ring and adjacent aliphatic chains.
Molecular Structure and Electronic Environment
The structure of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine incorporates several key functional groups that dictate its NMR spectrum:
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A 1,2,4-Trisubstituted Benzene Ring: The aromatic region is influenced by three substituents:
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A methoxy group (-OCH₃) at the C2 position, which is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-wielding inductively (-I effect). It strongly shields the ortho and para positions.
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A bromo group (-Br) at the C4 position, which is an electron-withdrawing group (EWG) through induction (-I effect) but a weak electron-donating group through resonance (+R effect). It deactivates the ring overall but directs incoming electrophiles to the ortho and para positions.
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A (isopropylamino)methyl group (-CH₂NHCH(CH₃)₂) at the C1 position, which is an electron-donating group through induction (+I effect).
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-
An Isopropyl Group: Attached to the benzylic amine, this group presents a characteristic splitting pattern due to spin-spin coupling between the methine and methyl protons.
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A Benzylic Methylene Bridge (-CH₂-): This group connects the aromatic ring to the amine, and its chemical shift is sensitive to the electronic nature of both moieties.
The interplay of these electronic effects results in a unique set of chemical shifts for each proton and carbon atom in the molecule.
Predicted ¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic, benzylic, and isopropyl protons.
Aromatic Region (δ 6.5-7.5 ppm)
The three protons on the benzene ring will appear as a complex splitting pattern due to their unique chemical environments and coupling interactions.
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H-6: This proton is ortho to the electron-donating -CH₂NH- group and meta to both the -OCH₃ and -Br groups. It is expected to be the most upfield of the aromatic protons, likely appearing as a doublet.
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H-5: This proton is ortho to the bromine atom and meta to the -CH₂NH- and -OCH₃ groups. It will likely appear as a doublet of doublets due to coupling with both H-3 and H-6 (a small meta coupling).
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H-3: This proton is ortho to the strongly electron-donating methoxy group and meta to the bromine. This proton is expected to be significantly shielded and will likely appear as a doublet.
Aliphatic Region (δ 1.0-4.0 ppm)
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Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not couple with other protons. They will appear as a sharp singlet, typically in the range of δ 3.8-3.9 ppm.
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Benzylic Protons (-CH₂-): These two protons are adjacent to the aromatic ring and the nitrogen atom. They are expected to appear as a singlet around δ 3.7-3.8 ppm.[3]
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Amine Proton (-NH-): The single amine proton will likely appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature, but can be expected in the δ 1.5-2.5 ppm range.
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Isopropyl Methine Proton (-CH(CH₃)₂): This proton is coupled to the six methyl protons, resulting in a septet. Its chemical shift is influenced by the adjacent nitrogen and is predicted to be around δ 2.8-3.0 ppm.[3]
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Isopropyl Methyl Protons (-CH(CH₃)₂): The six methyl protons are equivalent and are coupled to the single methine proton, resulting in a doublet. These will be the most upfield protons, appearing around δ 1.1-1.2 ppm.[3]
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals, corresponding to the 10 chemically non-equivalent carbon atoms in the molecule.
Aromatic Region (δ 110-160 ppm)
The chemical shifts of the aromatic carbons are heavily influenced by the substituents. Using the base value of benzene (128.5 ppm) and known substituent chemical shift (SCS) effects, we can predict the approximate chemical shifts.[4]
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C-2 (bearing -OCH₃): This carbon will be significantly downfield due to the direct attachment of the electronegative oxygen atom, likely around δ 155-158 ppm.
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C-4 (bearing -Br): The carbon attached to bromine will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect, likely appearing around δ 110-115 ppm.
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C-1 (bearing -CH₂NH-): This ipso-carbon will be shifted downfield, with a predicted chemical shift in the range of δ 135-140 ppm.
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C-3, C-5, C-6: The remaining aromatic carbons will have shifts determined by their positions relative to the three substituents. C-3, being ortho to the methoxy group, will be shielded (upfield), while C-5 and C-6 will be less affected.
Aliphatic Region (δ 20-60 ppm)
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Benzylic Carbon (-CH₂-): This carbon is attached to the aromatic ring and the nitrogen. Its chemical shift is expected in the range of δ 50-55 ppm.
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Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around δ 55-56 ppm.
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Isopropyl Methine Carbon (-CH(CH₃)₂): This carbon, attached to nitrogen, will be found in the range of δ 48-52 ppm.[5]
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Isopropyl Methyl Carbons (-CH(CH₃)₂): The two equivalent methyl carbons will be the most upfield signals, appearing around δ 22-24 ppm.[5]
Summary of Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (4-Bromo-2-methoxy-benzyl)-isopropyl-amine in CDCl₃.
Table 1: Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Isopropyl-CH₃ | 1.15 | Doublet (d) | ~6.5 | 6H |
| Amine-NH | 1.5 - 2.5 | Singlet (broad, s) | - | 1H |
| Isopropyl-CH | 2.90 | Septet (sept) | ~6.5 | 1H |
| Benzylic-CH₂ | 3.75 | Singlet (s) | - | 2H |
| Methoxy-OCH₃ | 3.85 | Singlet (s) | - | 3H |
| Aromatic H-3 | 6.75 | Doublet (d) | ~2.0 | 1H |
| Aromatic H-5 | 7.20 | Doublet of Doublets (dd) | ~8.5, ~2.0 | 1H |
| Aromatic H-6 | 7.30 | Doublet (d) | ~8.5 | 1H |
Table 2: Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| Isopropyl-CH₃ | 23.0 |
| Isopropyl-CH | 50.0 |
| Benzylic-CH₂ | 52.5 |
| Methoxy-OCH₃ | 55.8 |
| C-4 | 112.0 |
| Aromatic CHs | 110-130 (multiple signals) |
| C-1 | 138.0 |
| C-2 | 157.0 |
Experimental Protocol for NMR Analysis
This section provides a standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
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Weighing: Accurately weigh 10-20 mg of pure (4-Bromo-2-methoxy-benzyl)-isopropyl-amine into a clean, dry vial.
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Solvent Selection: Use approximately 0.6-0.7 mL of a high-purity deuterated solvent, such as Chloroform-d (CDCl₃, 99.8%+ D).[3] The solvent should contain 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Dissolution: Add the solvent to the vial and gently swirl to ensure the sample is fully dissolved.
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Transfer: Using a Pasteur pipette plugged with a small piece of cotton or glass wool, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
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¹H NMR Spectroscopy:
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Pulse Sequence: Standard single-pulse (zg30).
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Number of Scans: 16-32.
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Acquisition Time: ~4 seconds.
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Relaxation Delay (d1): 2 seconds.
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Spectral Width: -2 to 12 ppm.
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-
¹³C NMR Spectroscopy:
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Pulse Sequence: Proton-decoupled (zgpg30).
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Number of Scans: 1024 or more, depending on concentration.
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay (d1): 2 seconds.
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Spectral Width: -10 to 220 ppm.
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Visualizing Molecular Connectivity
The following diagram illustrates the structure of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine and highlights the key proton environments.
Caption: Molecular structure of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine.
Conclusion
This guide provides a comprehensive, theory-grounded prediction of the ¹H and ¹³C NMR spectra of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine. By understanding the influence of each substituent on the electronic environment of the molecule, researchers can confidently interpret experimental data, confirm structural integrity, and apply these principles to the analysis of other complex organic molecules. The provided experimental protocol offers a robust starting point for obtaining high-resolution spectra, a critical step in the rigorous characterization required in modern drug discovery and development.
References
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PubChem. 4-Bromo-N,N-diisopropylbenzylamine | C13H20BrN | CID 598770. National Institutes of Health. Available at: [Link].
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link].
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